molecular formula C14H14O5S B3025850 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid CAS No. 129425-81-6

4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid

Cat. No. B3025850
M. Wt: 294.32 g/mol
InChI Key: APCLRHPWFCQIMG-UHFFFAOYSA-N
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Patent
US04952571

Procedure details

Sodium hydride (60% dispersion in oil, 1.37 g) in dry tetrahydrofuran (15 ml) was stirred at room temperature under an atmosphere of nitrogen and treated dropwise over 10 min. with a solution of 3-(5,6-dimethoxybenzo[b]thien-2-yl)-3-oxo-propanoic acid methyl ester (5.0 g) in dry tetrahydrofuran (75 ml). After 30 min. ethylbromoacetate (4.0 ml) was added and the reaction mixture was stirred at room temperature for a further 45 min. and then warmed to 40° C. After 2 hours the suspension was cooled, treated with glacial acetic acid (2 ml) then poured into water (400 ml). The mixture was extracted with diethyl ether (2×100 ml), the organic extracts were combined, washed with water (50 ml), dried (MgSO4), filtered and evaporated to dryness. The residue was dissolved in ethanol (25 ml), 5M hydrochloric acid (50 ml) was added and then the solution was heated at reflux for 10 hours. The resultant white suspension was cooled to room temperature and treated dropwise with 10M potassium hydroxide (30 ml). The reaction mixture was then stirred and heated at reflux under an atmosphere of nitrogen. After 1 hour the solution was cooled, diluted with water (100 ml) and extracted with ethyl acetate (50 ml). The aqueous layer was separated, stirred and acidified with 5M hydrochloric acid (10 ml). The resultant precipitate was filtered off, washed with water and dried at 65° C. under vacuum to give 4-(5,6-dimethoxy-benzo[b]thien-2-yl)-4-oxo-butanoic acid as a pale yellow solid (4.68 g). A portion crystallized from dichloromethane/methanol had m.p. 177°-178° C.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
3-(5,6-dimethoxybenzo[b]thien-2-yl)-3-oxo-propanoic acid methyl ester
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CO[C:5](=O)[CH2:6][C:7]([C:9]1[S:13][C:12]2[CH:14]=[C:15]([O:20][CH3:21])[C:16]([O:18][CH3:19])=[CH:17][C:11]=2[CH:10]=1)=[O:8].C([O:25][C:26](=[O:29])CBr)C.C(O)(=O)C>O1CCCC1.O>[CH3:19][O:18][C:16]1[C:15]([O:20][CH3:21])=[CH:14][C:12]2[S:13][C:9]([C:7](=[O:8])[CH2:6][CH2:5][C:26]([OH:29])=[O:25])=[CH:10][C:11]=2[CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-(5,6-dimethoxybenzo[b]thien-2-yl)-3-oxo-propanoic acid methyl ester
Quantity
5 g
Type
reactant
Smiles
COC(CC(=O)C1=CC2=C(S1)C=C(C(=C2)OC)OC)=O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for a further 45 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the suspension was cooled
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (2×100 ml)
WASH
Type
WASH
Details
washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (25 ml)
ADDITION
Type
ADDITION
Details
5M hydrochloric acid (50 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The resultant white suspension was cooled to room temperature
ADDITION
Type
ADDITION
Details
treated dropwise with 10M potassium hydroxide (30 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour the solution was cooled
Duration
1 h
ADDITION
Type
ADDITION
Details
diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 65° C. under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC1=CC2=C(SC(=C2)C(CCC(=O)O)=O)C=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.